
Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride is a chemical compound with a complex structure that includes a carbamimidoyl group, a sulfanyl group, and a chloropropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of methyl 2-chloropropanoate with thiourea to introduce the carbamimidoylsulfanyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidoyl group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may interact with thiol groups in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylisothiazolinone: An antimicrobial agent with a similar sulfur-containing structure.
PRL-8-53: A nootropic compound with a related ester moiety.
Uniqueness
Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
54598-77-5 |
|---|---|
Formule moléculaire |
C5H10Cl2N2O2S |
Poids moléculaire |
233.12 g/mol |
Nom IUPAC |
methyl 3-carbamimidoylsulfanyl-2-chloropropanoate;hydrochloride |
InChI |
InChI=1S/C5H9ClN2O2S.ClH/c1-10-4(9)3(6)2-11-5(7)8;/h3H,2H2,1H3,(H3,7,8);1H |
Clé InChI |
IYTTXWFENXTKLP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CSC(=N)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


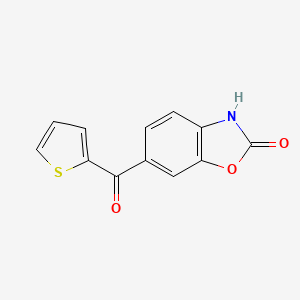
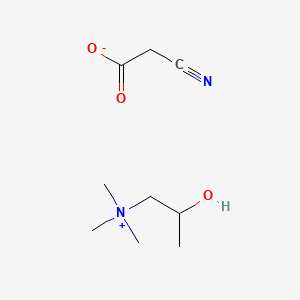
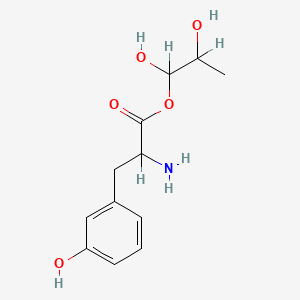
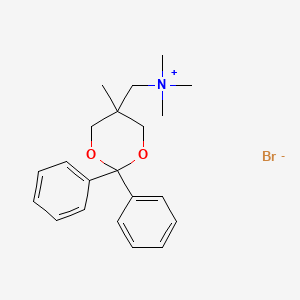
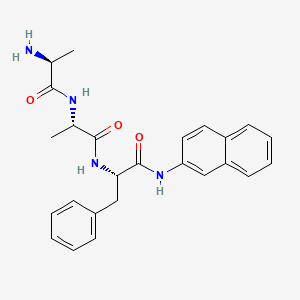
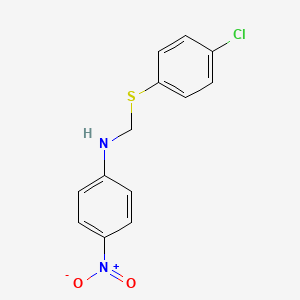
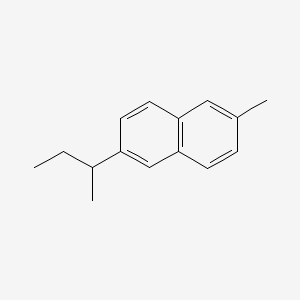
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)

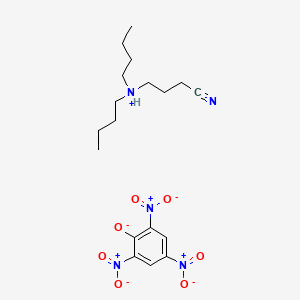
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
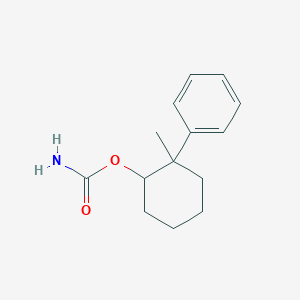
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
